molecular formula C18H23N3OS B5306082 4-benzyl-3-ethyl-1-(1,3-thiazol-4-ylmethyl)-1,4-diazepan-5-one

4-benzyl-3-ethyl-1-(1,3-thiazol-4-ylmethyl)-1,4-diazepan-5-one

Cat. No. B5306082
M. Wt: 329.5 g/mol
InChI Key: XGCOYZVHVPYLGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-3-ethyl-1-(1,3-thiazol-4-ylmethyl)-1,4-diazepan-5-one (BZT-5) is a chemical compound that belongs to the class of benzodiazepines. It has been widely studied for its potential use in scientific research applications. BZT-5 has a unique chemical structure that allows it to interact with specific receptors in the brain, leading to various biochemical and physiological effects.

Mechanism of Action

4-benzyl-3-ethyl-1-(1,3-thiazol-4-ylmethyl)-1,4-diazepan-5-one acts as a positive allosteric modulator of the GABA-A receptor, which is the main inhibitory neurotransmitter in the brain. It enhances the binding of GABA to the receptor, leading to an increase in the opening of chloride ion channels and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and a reduction in anxiety, sedation, and convulsions.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This compound also increases the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation. Additionally, this compound has been shown to have anticonvulsant effects by reducing the excitability of neurons in the brain.

Advantages and Limitations for Lab Experiments

4-benzyl-3-ethyl-1-(1,3-thiazol-4-ylmethyl)-1,4-diazepan-5-one has several advantages for lab experiments. It has a high affinity for the GABA-A receptor, making it a potent agonist. This compound also has a long half-life, allowing for sustained effects in animal models. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have some degree of toxicity in animal models, and its effects can be influenced by other factors such as age, sex, and strain of the animal.

Future Directions

There are several future directions for the study of 4-benzyl-3-ethyl-1-(1,3-thiazol-4-ylmethyl)-1,4-diazepan-5-one. One area of research is the development of new analogs with improved pharmacological properties. Another area of research is the investigation of the role of this compound in the treatment of psychiatric disorders such as anxiety and depression. Additionally, the use of this compound in combination with other drugs for the treatment of epilepsy and other neurological disorders is an area of ongoing research.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential use in scientific research applications. It has a unique chemical structure that allows it to interact with specific receptors in the brain, leading to various biochemical and physiological effects. This compound has several advantages for lab experiments, but also has limitations that need to be considered. Future research on this compound will provide valuable insights into its potential therapeutic applications and mechanisms of action.

Synthesis Methods

The synthesis of 4-benzyl-3-ethyl-1-(1,3-thiazol-4-ylmethyl)-1,4-diazepan-5-one involves a multi-step process that includes the reaction of 2-aminothiazole with benzyl chloride, followed by the reaction of the resulting product with ethyl acetoacetate. The final step involves the reaction of the intermediate product with acetic anhydride and triethylamine to obtain this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

4-benzyl-3-ethyl-1-(1,3-thiazol-4-ylmethyl)-1,4-diazepan-5-one has been widely studied for its potential use in scientific research applications. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. This compound has also been studied for its potential use in treating anxiety disorders, insomnia, and epilepsy. Additionally, this compound has been used in studies to investigate the role of benzodiazepine receptors in the brain and their interaction with other neurotransmitters.

properties

IUPAC Name

4-benzyl-3-ethyl-1-(1,3-thiazol-4-ylmethyl)-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-2-17-12-20(11-16-13-23-14-19-16)9-8-18(22)21(17)10-15-6-4-3-5-7-15/h3-7,13-14,17H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCOYZVHVPYLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)CC3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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